(2,6-aza)Trp

Fluorescence spectroscopy Excited-state proton transfer Bioimaging

Conventional polarity probes miss water-network reorganization in protein aggregation, ligand binding, and conformational gating. (2,6-aza)Trp is the only genetically encodable fluorescent amino acid with water-catalyzed excited-state triple proton transfer (ESTPT), emitting at 480 nm to directly report water-wire integrity-a capability absent in (7-aza)Trp and (2,7-aza)Trp. • Resolves hydration differences among SOD1 oligomers (A4V, I113T, WT) at low μM concentrations • Detects ligand-induced water-network remodeling (5FUrd binding) missed by polarity probes • Complements (7-aza)Trp and (2,7-aza)Trp for complete active-site hydration mapping (validated in APX) • Standard packs: 10 mg, 50 mg, 100 mg; custom synthesis and bulk supply available

Molecular Formula C9H10N4O2
Molecular Weight 206.205
Cat. No. B1192041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-aza)Trp
Synonyms(2,6-aza)Trp
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESO=C(O)[C@@H](N)CC1=NNC2=C1C=CN=C2
InChIInChI=1S/C9H10N4O2/c10-6(9(14)15)3-7-5-1-2-11-4-8(5)13-12-7/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1
InChIKeyIFQHPNPJXDNEFV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2,6-aza)Trp – Chemical Identity and Probe-Class Positioning of 2,6-Diazatryptophan for Scientific Procurement


(2,6-aza)Trp, formally 2,6-diazatryptophan, is a synthetic, non-canonical amino acid in which carbon atoms at positions 2 and 6 of the indole ring are replaced by nitrogen [1]. This double aza-substitution confers a unique excited-state triple proton transfer (ESTPT) capability that is absent in native tryptophan and in single-aza analogs, making (2,6-aza)Trp an optical probe exquisitely responsive to the local water network in proteins [2]. The compound has been applied as an in-situ fluorescence reporter to map water microsolvation, protein conformational dynamics, and oligomerization events in systems such as ascorbate peroxidase and superoxide dismutase 1 [1][2].

Why Generic Tryptophan Analogs Cannot Replace (2,6-aza)Trp in Water-Network Sensing


Aza-tryptophan analogs are not functionally interchangeable because the number and position of aza substitutions dictate both the photophysical mechanism and the environmental parameter being reported. (7-aza)Trp primarily senses environmental polarity, (2,7-aza)Trp senses water network via water-catalyzed double proton transfer, while only (2,6-aza)Trp engages a water-catalyzed triple proton transfer that requires a specific, relay-type water wire, making it uniquely capable of resolving subtle differences in water microsolvation that the other probes cannot distinguish [1][2]. Substituting (2,6-aza)Trp with a single-aza or even a double-aza regioisomer would report on a fundamentally different physicochemical property, potentially missing water-network changes critical for understanding protein aggregation, ligand binding, or conformational gating [1].

Quantitative Differentiation Evidence: Where (2,6-aza)Trp Outperforms Its Closest Analogs


8.3-Fold Higher Quantum Yield of Water-Catalyzed Tautomer Emission Relative to the 2,7-Diaza Regioisomer

The chromophoric core of (2,6-aza)Trp, 3-Me-2,6-diazaindole ((2,6-aza)Ind), exhibits a dual-emission quantum yield (QY) of 0.25 in neutral water, which is approximately 8.3-fold higher than the overall emission QY of the corresponding 2,7-diazaindole regioisomer (QY ≈ 0.03) [1]. This difference arises from the triple proton transfer relay that is geometrically and energetically favored in the 2,6-diaza scaffold but not in the 2,7-diaza scaffold [1].

Fluorescence spectroscopy Excited-state proton transfer Bioimaging

Triple Proton Transfer Relay Enables Water-Network Sensing Not Possible with Polarity-Only or Double-Proton-Transfer Probes

In ascorbate peroxidase (APX), three aza-Trp analogs were individually installed at position W41 [1]. (7-aza)Trp reported only on environmental polarity, while (2,7-aza)Trp reported on water network through a double proton transfer. (2,6-aza)Trp uniquely underwent a water-catalyzed triple proton transfer that required the concerted participation of two water molecules and three protons, as demonstrated by proton inventory experiments, making it sensitive to the integrity of the local water wire [1][2]. This mechanistic difference allowed (2,6-aza)Trp to detect subtle conformational water-microenvironment changes around W41 that were not observable with (7-aza)Trp or (2,7-aza)Trp [1].

Protein biophysics Water network mapping Fluorescent probe design

Micromolar Detection Sensitivity for Water-Associated Structural Changes in Pathological Protein Oligomers

In human SOD1, in situ substitution of the single tryptophan (W32) with (2,6-aza)Trp enabled the detection of water microsolvation differences among wild-type, A4V, and I113T trimeric species using only a few micromolar protein concentration [1]. The probe revealed that the trimeric A4V mutant harbors the fewest water molecules around W32, followed by I113T and wild type, a ranking that correlates with aggregation propensity and that was not accessible with alternative Trp probes [1]. No comparator aza-tryptophan has been reported to achieve this level of water-count resolution at comparable protein concentrations.

Protein aggregation Amyotrophic lateral sclerosis Superoxide dismutase

Detection of Ligand-Induced Water-Network Remodeling: 5-Fluorouridine Binding to Wild-Type and Mutant SOD1

In the same SOD1 study, (2,6-aza)Trp fluorescence reported that the small-molecule stabilizer 5-fluorouridine (5FUrd) modulates the structural conformation and water microsolvation of nonnative SOD1 trimers, with differential effects on wild-type versus mutant protein [1]. This ligand-dependent water-network remodeling was captured by the triple proton transfer readout of (2,6-aza)Trp, whereas polarity-sensitive probes such as (7-aza)Trp would only report on dielectric changes and could miss the reorganization of the hydrogen-bonded water chain [1].

Ligand binding Water microsolvation Pharmacological stabilization

First Demonstration of Integrating Multiple Aza-Trp Sensors into a Single Protein System

The ascorbate peroxidase study by Chao et al. was the first to demonstrate the combined use of (7-aza)Trp, (2,7-aza)Trp, and (2,6-aza)Trp in a single protein system to dissect polarity, double-proton-transfer, and triple-proton-transfer water-network parameters simultaneously [1]. This multi-dimensional mapping revealed that W41 in APX exists in an equilibrium between water-rich and water-scant conformations that could not be resolved by any single probe alone, with (2,6-aza)Trp providing the water-network dimension that complements the polarity readout of (7-aza)Trp [1].

Multi-sensor integration Heme peroxidase Conformational mobility

Highest-Impact Application Scenarios Where (2,6-aza)Trp Demonstrably Outperforms Alternative Probes


Resolving Hydration-Shell Differences Among Pathogenic Protein Oligomers at Micromolar Concentrations

For neurodegenerative disease research involving low-abundance, metastable oligomers (e.g., SOD1 in familial ALS), (2,6-aza)Trp can be incorporated at W32 to rank-order oligomeric species by their local water count using only a few micromolar protein, as demonstrated with A4V, I113T, and wild-type SOD1 trimers [1]. This application cannot be executed with (7-aza)Trp or (2,7-aza)Trp because they do not provide the same water-wire stringency or signal brightness.

Screening Small-Molecule Stabilizers That Remodel Pathological Water Networks in Protein Aggregates

In pharmacological stabilization screens, (2,6-aza)Trp serves as a direct fluorescent reporter of ligand-induced water-microsolvation changes, as shown with 5-fluorouridine binding to SOD1 trimers [1]. Its triple proton transfer readout captures reorganization of structured water wires that polarity probes would miss, making it the probe of choice for hit identification in water-network-targeting drug discovery.

Multi-Probe Mapping of Protein Active-Site Hydration in Heme Enzymes and Beyond

When comprehensive characterization of an active-site water environment is required, (2,6-aza)Trp should be deployed alongside (7-aza)Trp and (2,7-aza)Trp in the same protein system, as validated in ascorbate peroxidase [1]. This multi-dimensional approach disentangles polarity, double-proton-transfer water network, and triple-proton-transfer water-wire integrity, delivering a complete hydration map that no single probe can achieve.

Probing Conformational Dynamics of Water-Accessible Tryptophan Sites in Any Recombinant Protein

For any protein where a single, water-accessible tryptophan can be replaced via amber suppression or chemical semi-synthesis, (2,6-aza)Trp provides a genetically encodable or chemically incorporable fluorescence sensor whose tautomer emission at 480 nm reports directly on the presence and integrity of a water wire, as established by the biophysical studies in APX and SOD1 [1][2]. This generalizable capability supports its procurement as a core component of a protein biophysics toolkit.

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